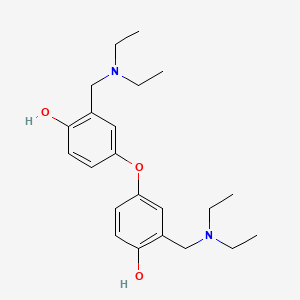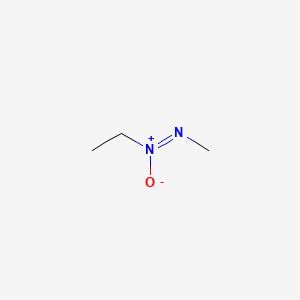
Z-Ethyl-O,N,N-azoxymethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ethyl-O,N,N-azoxymethane is an organic compound belonging to the class of azoxy compounds. These compounds are characterized by the presence of an azoxy functional group, which consists of a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogen atoms. This compound is known for its carcinogenic properties and has been extensively studied in the context of cancer research .
Preparation Methods
The synthesis of Z-Ethyl-O,N,N-azoxymethane typically involves the reaction of ethylamine with nitrosomethane under controlled conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently undergoes oxidation to yield the azoxy compound.
Chemical Reactions Analysis
Z-Ethyl-O,N,N-azoxymethane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroso and nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The azoxy group can participate in substitution reactions, particularly with electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
Z-Ethyl-O,N,N-azoxymethane is primarily used in scientific research as a carcinogenic agent to study the mechanisms of cancer development. It is commonly used in animal models to induce tumors, particularly in the liver, colon, and kidneys. This compound has been instrumental in understanding the biochemical pathways involved in carcinogenesis and in evaluating the efficacy of potential anti-cancer therapies .
Mechanism of Action
The carcinogenic effects of Z-Ethyl-O,N,N-azoxymethane are primarily due to its ability to induce DNA mutations. After administration, the compound is metabolized into reactive intermediates that can form adducts with DNA, leading to mutations. Key molecular targets include the K-ras gene, which is often mutated in cancers induced by this compound. The activation of the K-ras pathway, along with other pathways such as PI3K/Akt and MAPK, plays a critical role in the carcinogenic process .
Comparison with Similar Compounds
Z-Ethyl-O,N,N-azoxymethane is similar to other azoxy compounds such as azoxymethane, azoxyethane, and Z-methyl-O,N,N-azoxyethane. These compounds share similar structural features and carcinogenic properties. this compound is unique in its ability to induce a high incidence of liver neoplasms and hemangiosarcomas compared to its methyl analogs . The table below highlights the similarities and differences:
| Compound | Structural Features | Carcinogenic Properties |
|---|---|---|
| This compound | Ethyl group, azoxy functional group | High incidence of liver neoplasms, hemangiosarcomas |
| Azoxymethane | Methyl group, azoxy functional group | Induces colon and kidney tumors |
| Azoxyethane | Ethyl group, azoxy functional group | Similar to nitrosodiethylamine, induces esophageal and nasal tumors |
| Z-methyl-O,N,N-azoxyethane | Methyl group, azoxy functional group | Induces kidney tumors |
This compound stands out due to its specific carcinogenic profile and the types of tumors it induces .
Properties
CAS No. |
96337-40-5 |
|---|---|
Molecular Formula |
C3H8N2O |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
ethyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C3H8N2O/c1-3-5(6)4-2/h3H2,1-2H3 |
InChI Key |
MIJJGTDCQRHTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=NC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


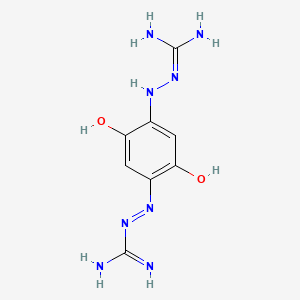
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)


![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
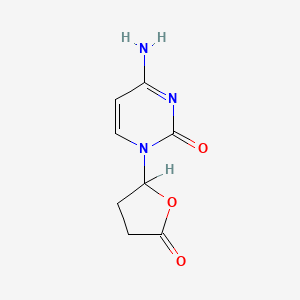
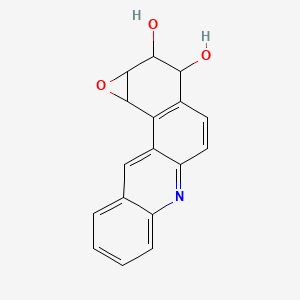
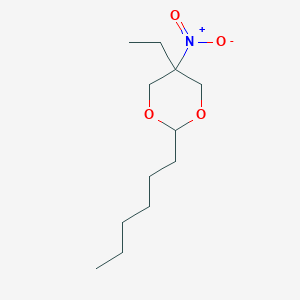
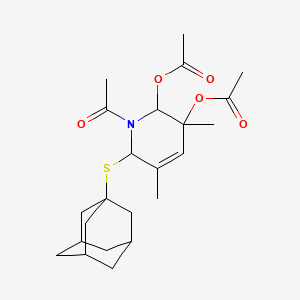

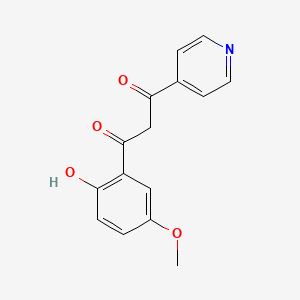
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
